SODIUM ORTHOVANADATE DECAHYDRATE
Description
Historical Context of Vanadium Compounds in Biochemical Investigations
The journey of vanadium compounds in the realm of biological and medical science dates back further than their contemporary use as specific enzyme inhibitors. As early as 1899, the therapeutic potential of vanadium compounds was being explored in the context of diabetes. semanticscholar.org In 1911, a significant discovery was made by Henze, who found that certain marine organisms, ascidians (tunicates), concentrate vanadium in their blood cells, known as vanadocytes. researchgate.net
Over the last few decades, interest in vanadium has grown substantially, particularly following the discovery that it acts as a cofactor for certain enzymes. researchgate.net This has spurred a wave of research into the bioinorganic chemistry of vanadium and the development of various vanadium-based drugs. researchgate.net Historically, vanadium compounds have been investigated for their potential to combat parasitic diseases such as malaria and leishmaniasis. researchgate.net However, it is their insulin-mimetic properties that have garnered the most significant attention, leading to extensive studies on their effects on glucose metabolism. semanticscholar.orgnih.govahajournals.orgdiabetesjournals.orgnih.govmdpi.com These early investigations into the broad biological effects of vanadium set the stage for the more targeted application of specific compounds like sodium orthovanadate in biochemical research.
Overview of Sodium Orthovanadate Decahydrate (B1171855) as a Critical Research Reagent
Sodium orthovanadate (Na₃VO₄) is widely utilized in laboratories as a general inhibitor of protein phosphotyrosyl phosphatases (PTPs). neb.com It functions as a competitive inhibitor, likely by acting as a phosphate (B84403) analog. medchemexpress.comsigmaaldrich.com This inhibitory action is reversible, which can be achieved through the addition of EDTA or by dilution. neb.comneb.com
In research settings, sodium orthovanadate is crucial for preserving the tyrosine phosphorylation state of proteins within cells and cell lysates. neb.com This is essential for accurately studying the activity of protein tyrosine kinases and the downstream effects of their signaling cascades. neb.com To achieve maximum inhibitory activity, sodium orthovanadate solutions must be "activated." This process involves dissolving the compound in water, adjusting the pH to 10, and boiling the solution until it becomes colorless. medchemexpress.comcellsignet.comlaboratorynotes.comliverpool.ac.uk This procedure ensures that the vanadate (B1173111) is in its monomeric form (HVO₄²⁻ or H₂VO₄⁻), which is the active inhibitory species. medchemexpress.commedchemexpress.com At neutral pH and concentrations above 0.1 mM, vanadate can polymerize into species like decavanadate (B1236424), which are less effective as PTP inhibitors. medchemexpress.commedchemexpress.com
The table below summarizes the key properties of Sodium Orthovanadate as a research reagent.
| Property | Description |
| Chemical Formula | Na₃VO₄ |
| Common Form | Decahydrate |
| Primary Target | Protein Tyrosine Phosphatases (PTPs) |
| Mechanism of Action | Competitive inhibitor, phosphate analog neb.commedchemexpress.comsigmaaldrich.com |
| Reversibility | Inhibition is reversible with EDTA or dilution neb.comneb.com |
| Activation | Requires pH adjustment to 10 and boiling to ensure monomeric form medchemexpress.comcellsignet.comlaboratorynotes.comliverpool.ac.uk |
| Primary Application | Preservation of protein tyrosine phosphorylation in cells and lysates neb.com |
Fundamental Role in Studying Cellular Regulatory Mechanisms
The ability of sodium orthovanadate to inhibit protein tyrosine phosphatases makes it a fundamental tool for investigating a wide range of cellular regulatory mechanisms. PTPs, along with protein tyrosine kinases, control the phosphorylation state of tyrosine residues on proteins, a critical on/off switch for many signaling pathways. By inhibiting PTPs, sodium orthovanadate effectively "freezes" the phosphotyrosine state, allowing researchers to study the effects of prolonged or enhanced tyrosine kinase signaling.
This has proven invaluable in several areas of research:
Insulin (B600854) Signaling: Vanadate has well-established insulin-mimetic effects, stimulating glucose uptake and metabolism. nih.govdiabetesjournals.org It has been shown to lower blood glucose levels in diabetic animal models. ahajournals.org This effect is, at least in part, attributed to its ability to inhibit PTP1B, a key negative regulator of the insulin signaling pathway. semanticscholar.org By inhibiting PTP1B, vanadate can enhance the signaling cascade downstream of the insulin receptor. semanticscholar.org
Apoptosis: Sodium orthovanadate has been shown to influence programmed cell death, or apoptosis. In some contexts, it can inhibit apoptosis, for instance, by suppressing p53-mediated apoptosis. rndsystems.comtocris.comnih.gov It achieves this by inhibiting the DNA-binding activity of p53. nih.gov In other studies, it has been shown to trigger apoptosis in cancer cells. nih.gov
Cell Cycle and Proliferation: The compound can influence the cell cycle. For example, it has been shown to accelerate the cell cycle in retinal pigment epithelium cells and enhance the proliferation of progenitor cells in the brain after ischemia. rndsystems.comtandfonline.com
Inflammatory Response: Sodium orthovanadate exhibits anti-inflammatory properties. It can suppress the expression of pro-inflammatory genes by inhibiting key signaling pathways such as the AKT-IKKβ-NF-κB axis. nih.govsemanticscholar.org
The table below details some of the key cellular processes influenced by sodium orthovanadate and the associated research findings.
| Cellular Process | Effect of Sodium Orthovanadate | Key Research Findings |
| Insulin Signaling | Insulin-mimetic, enhances glucose uptake nih.govdiabetesjournals.org | Lowers blood glucose in diabetic rats; inhibits PTP1B semanticscholar.orgahajournals.org |
| Apoptosis | Can inhibit or induce apoptosis depending on the cell type and context | Suppresses p53-mediated apoptosis rndsystems.comtocris.comnih.gov; triggers apoptosis in anaplastic thyroid carcinoma cells nih.gov |
| Cell Cycle | Can promote cell cycle progression | Increases expression of cyclin A and cyclin D1 in retinal pigment epithelium cells tandfonline.com |
| Cell Proliferation | Can enhance cell proliferation | Enhances proliferation of progenitor cells in the adult rat subventricular zone after focal cerebral ischemia rndsystems.com |
| Inflammation | Anti-inflammatory | Suppresses the expression of pro-inflammatory genes by inhibiting the AKT-IKKβ-NF-κB signaling pathway nih.govsemanticscholar.org |
| Enzyme Inhibition | Broad spectrum inhibitor | Inhibits protein tyrosine phosphatases, alkaline phosphatases, and various ATPases medchemexpress.comsigmaaldrich.comrndsystems.comtocris.comabcam.com |
Properties
CAS No. |
16519-60-1 |
|---|---|
Molecular Formula |
H20Na3O14V |
Molecular Weight |
364.06121 |
Synonyms |
SODIUM ORTHOVANADATE DECAHYDRATE |
Origin of Product |
United States |
Molecular Mechanisms of Action in Research Contexts
Phosphatase Inhibition Dynamics
Sodium orthovanadate is a broad-spectrum inhibitor of various phosphatases, enzymes that catalyze the removal of phosphate (B84403) groups from substrates through hydrolysis. Its ability to mimic the transition state of the phosphoryl transfer reaction makes it an effective tool for studying phosphorylation-dependent signaling pathways.
Sodium orthovanadate is extensively used as a general inhibitor of protein tyrosine phosphatases (PTPs). neb.comsigmaaldrich.com PTPs are a crucial family of enzymes that counteract the activity of protein tyrosine kinases, thereby regulating a multitude of cellular processes, including cell growth, differentiation, and signal transduction.
The inhibitory action of vanadate (B1173111) on PTPs arises from its ability to bind to the catalytic site of the enzyme. In this context, it acts as a competitive inhibitor, mimicking the phosphate group of the tyrosine residue. neb.com This binding prevents the dephosphorylation of target proteins, leading to an accumulation of phosphotyrosine-containing proteins and the amplification of tyrosine kinase-mediated signaling events. To achieve maximal inhibitory activity, sodium orthovanadate solutions are often "activated" by adjusting the pH and boiling to ensure the vanadate is in its monomeric orthovanadate form (H₂VO₄⁻), which is the most effective inhibitory species. medchemexpress.com
Sodium orthovanadate also demonstrates potent inhibition of alkaline phosphatases (APs). medchemexpress.comselleckchem.com APs are a group of enzymes that exhibit optimal activity at alkaline pH and are involved in various physiological processes, including bone mineralization and nutrient absorption.
Similar to its interaction with PTPs, the inhibitory mechanism against alkaline phosphatases involves the vanadate ion acting as a phosphate mimic. selleckchem.com It competes with the phosphate-containing substrate for binding to the enzyme's active site. This competitive inhibition results in a decrease in the rate of dephosphorylation of the substrate. The IC₅₀ value, the concentration of an inhibitor required to reduce enzyme activity by 50%, for sodium orthovanadate's inhibition of alkaline phosphatase has been reported to be approximately 10 µM. selleckchem.com
The inhibitory effects of sodium orthovanadate extend to acid phosphatases (ACPs), which function optimally in acidic environments. These enzymes are implicated in various cellular functions, including lysosomal digestion and cellular metabolism.
The underlying mechanism of inhibition is consistent with its action on other phosphatases. As a phosphate analog, sodium orthovanadate competitively inhibits acid phosphatases by binding to their active site. sigmaaldrich.com This prevents the hydrolysis of phosphate monoesters, thereby modulating cellular processes regulated by acid phosphatase activity.
While sodium orthovanadate is a potent inhibitor of a wide range of phosphatases, it is generally considered a non-specific or broad-spectrum inhibitor. medchemexpress.comsigmaaldrich.com Its action is not limited to a particular family of phosphatases but rather extends to PTPs, alkaline phosphatases, and acid phosphatases. sigmaaldrich.com This lack of specificity stems from the fundamental mechanism of mimicking the phosphate group, a common substrate moiety for all these enzymes.
Table 1: Summary of Phosphatase Inhibition by Sodium Orthovanadate
| Phosphatase Type | Mechanism of Inhibition | Key Research Findings |
|---|---|---|
| Protein Tyrosine Phosphatases (PTPs) | Competitive inhibition; acts as a phosphate analog of the tyrosine residue. neb.com | Widely used to preserve the phosphotyrosine state of proteins for analysis. neb.com |
| Alkaline Phosphatases (APs) | Competitive inhibition; mimics the phosphate substrate. selleckchem.com | Reported IC₅₀ of approximately 10 µM. selleckchem.com |
| Acid Phosphatases (ACPs) | Competitive inhibition by binding to the active site as a phosphate analog. sigmaaldrich.com | Contributes to its broad-spectrum inhibitory profile. sigmaaldrich.com |
| Protein Phosphatase 1α (PP1α) & 2A (PP2A) | Direct blocking of phosphatase activity. nih.govnih.govsemanticscholar.org | Can inhibit activity by up to 95%. nih.govnih.govsemanticscholar.org |
ATPase Modulation Mechanisms
In addition to its effects on phosphatases, sodium orthovanadate is a well-documented inhibitor of several ATPases, which are enzymes that catalyze the decomposition of ATP into ADP and a free phosphate ion.
Sodium orthovanadate is a potent inhibitor of the Na+/K+-ATPase, also known as the sodium-potassium pump. This enzyme is a transmembrane protein crucial for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of most animal cells.
The inhibition of Na+/K+-ATPase by vanadate occurs because it mimics the γ-phosphate of ATP. Vanadate binds to the phosphate-binding site of the enzyme, stabilizing it in the E2 conformation, a state where the enzyme has a high affinity for K⁺ and is unable to bind Na⁺ or ATP, thus arresting the catalytic cycle. This inhibition is non-competitive with respect to ATP and is influenced by the concentrations of Mg²⁺ and K⁺ ions. The inhibitory potency of sodium orthovanadate on Na+/K+-ATPase is significant, with an IC₅₀ reported to be in the nanomolar range under optimal conditions. selleckchem.com
Table 2: ATPase Inhibition by Sodium Orthovanadate
| ATPase Type | Mechanism of Inhibition | Key Research Findings |
|---|---|---|
| Na+/K+-ATPase | Binds to the phosphate-binding site, stabilizing the E2 conformation and preventing the binding of Na⁺ and ATP. | Potent inhibition with an IC₅₀ in the nanomolar range. selleckchem.com |
Inhibition of Other ATPases (e.g., ABC transporters, MutS ATPase)
Sodium orthovanadate extends its inhibitory action to various ATPases beyond the well-documented effects on Na+/K+-ATPase and Ca2+-ATPase. This inhibition is largely attributed to its function as a phosphate analog, allowing it to interfere with the ATPase catalytic cycle. Prominent examples include its effects on ATP-Binding Cassette (ABC) transporters and the MutS ATPase involved in DNA mismatch repair.
ABC Transporters: Vanadate is a potent inhibitor of several members of the ABC transporter superfamily nih.govsigmaaldrich.com. The mechanism often involves the trapping of a nucleotide, typically ADP, within the nucleotide-binding site. This action mimics the transition state of ATP hydrolysis, effectively locking the transporter in an inactive conformation nih.govpnas.org. For instance, in the human multidrug resistance P-glycoprotein (P-gp), vanadate traps ADP at one of the nucleotide-binding sites immediately following ATP hydrolysis, which in turn inhibits ATP hydrolysis at the second site pnas.org. Similarly, the ATPase activity of the maltose (B56501) transporter (MalFGK2) in Salmonella typhimurium is inhibited by vanadate in the micromolar range sigmaaldrich.com. This process is taken as evidence that vanadate acts as a transition state analogue for these transporters nih.gov.
MutS ATPase: The ATPase activity of the bacterial MutS protein, a key component of the DNA mismatch repair system and a member of the ABC ATPase superfamily, is also susceptible to inhibition by vanadate nih.gov. Both decavanadate (B1236424) and, to a lesser extent, orthovanadate have been shown to inhibit the ATPase activity of Pseudomonas aeruginosa and E. coli MutS nih.gov. Structural comparisons suggest that the mechanism of orthovanadate inhibition is similar to that observed in other ABC ATPases, involving interaction with the Walker A motif in the ATP-binding domain nih.gov. The inhibition constant (Ki) for vanadate's effect on MutS ATPase activity was calculated to be 38 ± 5 µM nih.gov. It is proposed that this inhibition occurs through the formation of a stable MutS-ADP-vanadate complex, which sterically hinders the necessary ATP/ADP exchange for enzyme function nih.gov.
| Target ATPase | Organism/System | Observed Effect | Proposed Mechanism |
|---|---|---|---|
| ABC Transporters (general) | Various | Inhibition of transport activity | Acts as a transition state analogue of phosphate, trapping ADP in the nucleotide-binding site nih.gov. |
| P-glycoprotein (MDR) | Human | Inhibition of ATPase activity | Traps ADP at one nucleotide-binding site, inhibiting hydrolysis at the second site pnas.org. |
| MutS ATPase | P. aeruginosa, E. coli | Inhibition of ATPase activity | Interaction with the Walker A motif; steric hindrance of ATP/ADP exchange nih.gov. |
Interactions with Kinase Pathways
Sodium orthovanadate significantly impacts cellular signaling by modulating the activity of various kinase pathways. Its primary role as a protein tyrosine phosphatase (PTP) inhibitor leads to secondary, indirect effects on the phosphorylation state and activity of multiple kinases.
The principal mechanism by which sodium orthovanadate activates tyrosine kinases is through the inhibition of protein tyrosine phosphatases (PTPs) neb.comneb.comapexbt.com. PTPs are enzymes that remove phosphate groups from tyrosine residues, thereby downregulating the activity of protein tyrosine kinases (PTKs). By inhibiting PTPs, sodium orthovanadate prevents the dephosphorylation of activated PTKs, leading to a sustained and amplified signaling output nih.govnih.gov.
Beyond tyrosine kinases, sodium orthovanadate also modulates key serine/threonine kinase signaling pathways, including those mediated by Akt, ERK, and IKKβ. The effects can be complex, involving both activation and inhibition depending on the cellular context.
Akt (Protein Kinase B): The influence of sodium orthovanadate on the Akt pathway is multifaceted. Some studies report that vanadate treatment leads to the upregulation and activation of Akt, observed through increased phosphorylation at key residues like Serine-473 uiowa.eduselleckchem.comselleckchem.com. This activation can be part of a neuroprotective mechanism, where vanadate inhibits downstream death signals selleckchem.com. Conversely, other research demonstrates that phosphatase inhibition by sodium orthovanadate can selectively suppress the AKT-IKKβ signaling axis skku.edunih.govnih.govresearchgate.net. This suppression is achieved by blocking the activity of phosphatases such as PP1 and PP2A, which are involved in regulating this pathway skku.edunih.govnih.gov.
IKKβ (Inhibitor of nuclear factor kappa B kinase beta): Research in RAW264.7 macrophage-like cells has demonstrated that sodium orthovanadate can suppress inflammatory signaling by targeting the IKKβ pathway. Treatment with the compound led to reduced IKKβ activity and a subsequent decrease in the phosphorylation of its substrate, IκBα skku.edunih.govresearchgate.net. This inhibitory effect on IKKβ was linked to the suppression of the upstream kinase Akt, indicating that vanadate's anti-inflammatory action is mediated through the coordinated downregulation of the AKT-IKKβ signaling cascade skku.edunih.govnih.gov.
| Kinase Pathway | Observed Effect | Research Context/Finding |
|---|---|---|
| Akt (PKB) | Activation/Upregulation | Increased phosphorylation at Ser-473; associated with neuroprotection selleckchem.comselleckchem.com. |
| Akt (PKB) | Suppression | Inhibition of the AKT-IKKβ signaling axis in inflammatory models skku.edunih.govnih.gov. |
| ERK (MAPK) | Activation | Stimulates ERK phosphorylation but can inhibit downstream protein synthesis nih.gov. Essential for vanadate-potentiated apoptosis in U937 cells nih.gov. |
| IKKβ | Inhibition | Reduced kinase activity, leading to decreased NF-κB signaling and anti-inflammatory effects skku.edunih.govresearchgate.net. |
Analogous Interactions with Phosphate
The foundational aspect of sodium orthovanadate's molecular mechanism of action is its ability to act as a structural mimic of phosphate nih.govwikipedia.orgadooq.comfivephoton.com. The vanadate ion (HVO4^2- or H2VO4^- at near-neutral pH) possesses a tetrahedral geometry and charge distribution that is highly similar to the phosphate ion (PO4^3-) medchemexpress.com. This structural similarity allows it to interact with the phosphate-binding sites of numerous enzymes, leading to competitive inhibition.
This phosphate analogy is the key to its inhibitory effect on a wide range of enzymes, including protein tyrosine phosphatases, alkaline phosphatases, and various ATPases adooq.commedchemexpress.com. In the context of phosphatases, vanadate binds to the active site, preventing the binding of the phosphorylated substrate. For ATPases, vanadate can mimic the γ-phosphate of ATP, particularly during the hydrolysis transition state nih.gov. This interaction stabilizes an enzyme-ADP-vanadate complex, stalling the catalytic cycle and inhibiting enzyme activity, as seen with ABC transporters and other P-type ATPases nih.govpnas.org. The reversibility of this inhibition by dilution or by chelating agents like EDTA underscores the competitive nature of this interaction at the phosphate-binding site neb.comwikipedia.org.
Applications in Cellular and Molecular Biology Research
Maintenance of Protein Tyrosyl Phosphorylation State
Sodium orthovanadate is widely recognized for its role as a competitive inhibitor of protein tyrosine phosphatases (PTPs). neb.comneb.com By blocking the activity of PTPs, it effectively preserves the tyrosine phosphorylation of proteins, a key event in many signaling cascades. zellbio.euneb.comneb.com The inhibitory effect of vanadate (B1173111) is reversible and can be counteracted by the addition of chelating agents like EDTA or by dilution. neb.comneb.com For maximal inhibitory activity, sodium orthovanadate solutions are often "activated" by adjusting the pH to 10 and boiling, which depolymerizes vanadate into its more active monomeric form. wikipedia.orgfivephoton.commedchemexpress.com
In the preparation of cell lysates for protein analysis, the rapid dephosphorylation of proteins by endogenous phosphatases can obscure the true phosphorylation status of key signaling molecules. The inclusion of sodium orthovanadate in lysis buffers is a standard practice to counteract this. fishersci.comneb.comfivephoton.com It is commonly used at a final concentration of 1 mM to effectively inhibit PTPs and maintain the integrity of protein phosphorylation for subsequent analysis by techniques such as Western blotting. fivephoton.comsigmaaldrich.com
For in vitro assays, such as kinase assays, sodium orthovanadate is used to inhibit any contaminating phosphatases that could interfere with the measurement of kinase activity. neb.comneb.com This ensures that the observed phosphorylation is a direct result of the kinase being studied.
Sodium orthovanadate can also be applied to intact, living cells to study the effects of increased protein tyrosine phosphorylation. zellbio.eufivephoton.com By inhibiting PTPs within the cellular environment, researchers can investigate the downstream consequences of sustained signaling through tyrosine kinase pathways. nih.gov This approach has been instrumental in understanding the roles of various signaling proteins and their regulation. For cell culture applications, the sodium orthovanadate solution typically requires filter sterilization before being added to the culture medium. fivephoton.com
Elucidation of Signal Transduction Pathways
The ability of sodium orthovanadate to modulate phosphorylation-dependent signaling pathways has made it a valuable tool for dissecting complex cellular communication networks.
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a crucial pathway involved in cell proliferation, differentiation, and stress responses. Sodium orthovanadate has been shown to influence this pathway by inhibiting the phosphatases that dephosphorylate key components of the cascade, such as ERK1/2. researchgate.net For instance, studies have demonstrated that treatment with sodium orthovanadate can lead to increased and prolonged activation of ERK1/2 in response to various stimuli. researchgate.net In some cell types, this potentiation of MAPK signaling is linked to the inhibition of PTPs that target upstream components like the Epidermal Growth Factor Receptor (EGFR). researchgate.net
Table 1: Effect of Sodium Orthovanadate on MAPK Signaling
| Cell Type | Stimulus | Effect of Sodium Orthovanadate | Observed Outcome | Reference |
|---|---|---|---|---|
| C9 cells | Ang II, EGF, LPA | Increased basal and prolonged agonist-stimulated ERK1/2 activation | Amplified tyrosine phosphorylation of EGFR | researchgate.net |
| Human Tracheal Smooth Muscle Cells | Cigarette Smoke Extract | Markedly enhanced CSE-regulated COX-2 expression | Potentiation of EGFR or PDGFR phosphorylation | researchgate.net |
| Mouse Liver | EGF | Activation of cytoplasmic and nuclear MAPK, p70S6k, and p90rsk | Investigation of signal transduction pathways in vivo | nih.gov |
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling axis that governs cell survival, growth, and metabolism. mdpi.com Sodium orthovanadate has been demonstrated to activate this pathway. uiowa.edu Research has shown that vanadate treatment can increase the kinase activity of Akt and lead to its phosphorylation at key residues, Serine 473 and Threonine 308. uiowa.edu This activation of the PI3K/Akt pathway can, in turn, influence downstream cellular processes. Furthermore, sodium orthovanadate can increase the tyrosine phosphorylation of PTEN, a negative regulator of the PI3K/Akt pathway, which can further promote Akt activation. medchemexpress.com
Table 2: Influence of Sodium Orthovanadate on the PI3-K/Akt Pathway
| Research Model | Key Finding | Downstream Effect | Reference |
|---|---|---|---|
| Normal C141 cells | Increased Akt kinase activity and phosphorylation (Ser473, Thr308) | Promoted S phase entry and cell cycle progression | uiowa.edu |
| Experimental Subarachnoid Hemorrhage in rats | Phosphorylated PTEN | Reduced blood-brain barrier disruption | nih.gov |
| Cerebral Ischemia Model | Increased tyrosine phosphorylation of PTEN | Activated Akt, leading to inhibition of ASK1 activation | medchemexpress.com |
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation and immune responses. nih.gov Sodium orthovanadate has been shown to modulate this pathway, although its effects can be complex. In some contexts, it can suppress NF-κB activation. For example, in LPS-stimulated RAW264.7 macrophage-like cells, sodium orthovanadate was found to reduce the translocation of NF-κB subunits to the nucleus and decrease the phosphorylation of IκBα, an inhibitor of NF-κB. nih.govnih.gov This anti-inflammatory action was attributed to the inhibition of phosphatases PP1 and PP2A, which in turn suppressed AKT-IKKβ signaling. nih.govnih.gov However, it's important to note that sodium orthovanadate can also have other effects, such as inhibiting the DNA-binding activity of p53, which can indirectly influence cellular responses. nih.gov
Table 3: Modulation of NF-κB Signaling by Sodium Orthovanadate
| Cell Line | Experimental Condition | Effect on NF-κB Pathway | Proposed Mechanism | Reference |
|---|---|---|---|---|
| RAW264.7 cells | LPS stimulation | Reduced nuclear translocation of NF-κB subunits and phosphorylation of IκBα | Inhibition of PP1 and PP2A, leading to suppression of AKT-IKKβ signaling | nih.govnih.gov |
| HT-29 human colon cancer cells | In vitro treatment with NO-releasing NSAIDs | S-nitrosylation of NF-κB p65 | Not directly involving sodium orthovanadate, but highlights a mechanism of NF-κB modulation | nih.gov |
Research on Cytokine Expression and Inflammatory Responses
Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells have demonstrated the anti-inflammatory properties of sodium orthovanadate. Research shows that it can decrease the release of nitric oxide (NO) and suppress the expression of pro-inflammatory genes at the transcriptional level. nih.gov For instance, the expression of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, which is significantly upregulated by LPS, was found to be down-regulated by sodium orthovanadate. nih.gov
The mechanism behind this anti-inflammatory action involves the suppression of the AKT-IKKβ signaling pathway. nih.govnih.gov Sodium orthovanadate reduces the translocation of nuclear factor-kappa B (NF-κB) subunits into the nucleus by diminishing the level of phosphorylated IκBα (p-IκBα). nih.gov This ultimately down-regulates NF-κB activity and the expression of inflammatory genes. nih.gov The compound achieves this by directly inhibiting the activity of protein phosphatase 1α (PP1α) and protein phosphatase 2A (PP2A). nih.govnih.gov
| Parameter | Effect of Sodium Orthovanadate | Cell Line | Key Pathway(s) Involved |
| Nitric Oxide (NO) Release | Decreased | RAW264.7 | NF-κB Signaling |
| Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α) | Suppressed | RAW264.7 | NF-κB Signaling |
| NF-κB Translocation | Reduced | RAW264.7 | AKT-IKKβ Signaling |
| Phosphatase Activity (PP1α, PP2A) | Directly Inhibited | N/A | Phosphatase Inhibition |
Cell Proliferation and Cell Cycle Studies
The compound's influence on signaling cascades extends to the regulation of cell proliferation and the cell cycle.
Impact on DNA Synthesis and Cell Cycle Progression
Sodium orthovanadate has been shown to stimulate DNA synthesis. In quiescent Nakano mouse lens epithelial cells, incubation with sodium orthovanadate led to an accelerated rate of ³H-thymidine incorporation, indicating an increase in DNA synthesis. nih.gov This effect suggests that the compound can promote the progression of cells from the G0/G1 phase to the S-phase of the cell cycle. nih.gov However, while it induces DNA synthesis, studies indicate it does not stimulate mitosis or an increase in cell number, suggesting it cannot independently drive cells to divide. nih.gov
Conversely, in other contexts, such as in human anaplastic thyroid carcinoma (ATC) cells (8505C cell line), sodium orthovanadate acts as an anti-proliferative agent by inducing cell cycle arrest. nih.govnih.gov Flow cytometry analysis revealed that treatment with the compound caused a concentration-dependent accumulation of cells in the G2/M phase. nih.gov For example, treatment with 4 µM sodium orthovanadate resulted in approximately 40% of 8505C cells accumulating in the G2/M phase, compared to only 10% in the control group. nih.gov
| Cell Type | Effect | Concentration | Cell Cycle Phase Transition |
| Nakano Mouse Lens Epithelial Cells | Stimulated DNA Synthesis | 20 µM (optimal) | G0/G1 to S |
| Anaplastic Thyroid Carcinoma (8505C) | Induced G2/M Arrest | 4 µM | Blocked progression beyond G2/M |
Effects on Progenitor Cell Proliferation (e.g., neuronal progenitor cells)
Sodium orthovanadate demonstrates a significant ability to enhance the proliferation of progenitor cells, particularly in the context of tissue injury. In a study involving adult rats with focal cerebral ischemia, systemic administration of sodium orthovanadate led to a dose-dependent increase in the density of dividing progenitor cells (BrdU-positive cells) in the subventricular zone (SVZ) of the brain. nih.gov This effect was specific to the ischemic hemisphere and was not observed in non-ischemic animals. nih.gov
The compound was also found to increase the number of newly generated migrating neuroblasts, indicating that it promotes the generation of new neurons. nih.gov This enhanced proliferation is associated with the activation of Akt and extracellular signal-regulated kinase (ERK), suggesting that sodium orthovanadate amplifies the pro-proliferative signals triggered by ischemia-induced growth factors. nih.gov Furthermore, research in neuronal cell lines like rat pheochromocytoma (PC12) and human neuroblastoma (SH-SY5Y) cells shows that sodium orthovanadate can induce differentiation and neurite outgrowth, key features of neuronal development. nih.gov
Research on Apoptosis and Cell Death Mechanisms
The compound is a potent modulator of apoptotic pathways, with significant research focusing on its interaction with the p53 tumor suppressor protein.
Modulation of Apoptotic Pathways (e.g., p53-mediated)
Sodium orthovanadate has been identified as a suppressor of p53-mediated apoptosis. nih.govnih.gov Research demonstrates that it can inhibit apoptosis induced by DNA damage by inactivating the p53 protein. nih.gov This inhibition occurs through the suppression of p53's DNA-binding activity, which in turn prevents the transactivation of p53 target genes. nih.gov
The anti-apoptotic effects of sodium orthovanadate extend to both transcription-dependent and transcription-independent functions of p53. nih.gov It has been shown to suppress key apoptotic events at the mitochondria, including:
The loss of mitochondrial membrane potential. nih.gov
Conformational changes in the pro-apoptotic proteins Bax and Bak. nih.govelsevierpure.com
The translocation of p53 to the mitochondria. nih.gov
The interaction between p53 and the anti-apoptotic protein Bcl-2. nih.govelsevierpure.com
This comprehensive inhibition of p53-mediated apoptotic pathways highlights the compound's utility in studying the specific mechanisms of programmed cell death. nih.gov In contrast, in certain cancer cells like anaplastic thyroid carcinoma, sodium orthovanadate has been shown to induce apoptosis in a concentration-dependent manner, suggesting its effects are highly context-dependent. nih.govnih.gov
| Apoptotic Event | Effect of Sodium Orthovanadate | Mechanism |
| p53-dependent Apoptosis | Suppressed | Inhibition of p53 DNA-binding activity |
| Caspase Activation (DNA damage-induced) | Suppressed | Inactivation of p53 |
| Mitochondrial Membrane Potential Loss | Suppressed | Inhibition of p53-mediated mitochondrial events |
| Bax and Bak Conformational Change | Suppressed | Inhibition of p53-mediated mitochondrial events |
| p53-Bcl-2 Interaction | Inhibited | Blocks mitochondrial translocation and interaction |
Research in Cancer and Cell Transformation
Role in Mitotic Catastrophe Research
Mitotic catastrophe is a form of cell death that occurs during mitosis, often triggered by a combination of DNA damage and the failure of cell cycle checkpoints. nih.gov It is characterized by aberrant chromosome segregation, which can lead to the formation of aneuploid cells if the cell death process is inhibited. nih.gov The process often involves the activation of caspases and mitochondrial-mediated cell death pathways. nih.gov
While not directly named as an inducer of mitotic catastrophe in the available research, the known actions of sodium orthovanadate on the cell cycle and apoptosis are highly relevant to the study of this phenomenon. For instance, its ability to cause G2/M arrest in cancer cells could be a precursor to mitotic catastrophe if the cells are subsequently forced to enter mitosis with unrepaired DNA damage. nih.govnih.gov Furthermore, its role as a modulator of p53 and mitochondrial apoptotic pathways is critical, as the suppression of apoptosis following aberrant mitosis is a key step in the generation of aneuploid cells, a hallmark of chromosomal instability (CIN) and cancer. nih.govnih.gov The study of how sodium orthovanadate's phosphatase-inhibiting activity affects checkpoint kinases and the ultimate fate of cells arrested in G2/M is a pertinent area of mitotic catastrophe research.
Enzyme Activity Assays and Dephosphorylation Studies
Sodium orthovanadate is a general competitive inhibitor of protein phosphotyrosyl phosphatases (PTPs). neb.com Its inhibitory action is reversible through the addition of EDTA or by dilution. neb.com This characteristic allows for its use in preserving the phosphotyrosyl state of proteins in cells and cell lysates, which is crucial for protein tyrosine kinase assays. neb.com
Applications in Insulin (B600854) Receptor Kinase Dephosphorylation Assays
Sodium orthovanadate has been instrumental in the development of assays to study insulin receptor dephosphorylation. In a study involving human erythrocytes, the cells were treated with insulin and then reincubated in an insulin-free medium. The addition of vanadate was found to completely inhibit the dephosphorylation of the insulin receptor. nih.gov This allowed for the postulation of insulin receptor tyrosine phosphatase activity under steady conditions in a cell system. nih.gov
The assay, which requires a small volume of whole blood, measures autophosphorylated insulin receptors using a two-site immunofluorometric method. nih.gov This method employs a monoclonal anti-insulin receptor antibody and a monoclonal anti-phosphotyrosine antibody to quantify the extent of tyrosine phosphorylation. nih.gov The difference in autophosphorylated insulin receptors with and without vanadate treatment is used to determine the insulin receptor tyrosine phosphatase activity. nih.gov Such assays are valuable tools for identifying patients with insulin resistance potentially caused by abnormal insulin receptor tyrosine phosphatase activity. nih.gov
Measurement of Nitric Oxide Synthase (NOS) Activity Modulation
Sodium orthovanadate has been shown to modulate the production of nitric oxide (NO) by influencing the expression of inducible nitric oxide synthase (iNOS). In a study using RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), sodium orthovanadate was found to decrease the release of NO. nih.govnih.gov This inhibitory effect on NO production was not due to cytotoxicity of the compound. nih.gov The reduction in NO is primarily regulated by the suppression of iNOS gene expression at the transcriptional level. nih.govnih.gov The IC50 values for NO production in response to different stimuli were determined to be 148.7 μM for LPS, 122.5 μM for Poly(I:C), and 98.2 μM for Pam3CSK4. nih.gov
Biochemical and Metabolic Research
The influence of sodium orthovanadate extends to various aspects of biochemical and metabolic research, including the synthesis of glycogen (B147801) and the metabolism of lipids in different cell types.
Glycogen Synthesis Studies
The effects of sodium orthovanadate on glycogen synthesis have been investigated in skeletal muscle preparations. In isolated incubated epitrochlearis and soleus muscle preparations, peroxides of vanadate, a related compound, significantly stimulated glucose utilization. nih.gov This stimulation of glucose uptake was associated with an increase in the percentage of glycogen synthase in its active form (I or a form). nih.gov However, at a concentration of 1 mM, orthovanadate itself had minimal effect on the rates of lactate (B86563) formation or glycogen synthesis in isolated incubated epitrochlearis muscle preparations. nih.gov
Fatty Acid Composition and Gene Expression in Macrophages
In vitro studies using THP-1 macrophages have demonstrated that sodium orthovanadate can alter fatty acid composition and gene expression. nih.govresearchgate.net When THP-1 macrophages differentiated with phorbol (B1677699) 12-myristate 13-acetate (PMA) were incubated with sodium orthovanadate, there was a notable increase in the amounts of saturated fatty acids (SFAs) like palmitic acid and stearic acid, as well as monounsaturated fatty acids (MUFAs) such as oleic acid and palmitoleic acid. nih.govresearchgate.net
This change in fatty acid profile was linked to the upregulation of stearoyl-coenzyme A desaturase (SCD) gene expression. nih.govresearchgate.net Specifically, at a concentration of 1 μM, sodium orthovanadate increased the amount of palmitoleic acid by 70% and oleic acid by 50%. nih.gov At a 10 μM concentration, the oleic acid amount increased by 90%. nih.gov Conversely, the compound did not affect the levels of polyunsaturated fatty acids (PUFAs) or the expression of fatty acid desaturase 1 (FADS1) and fatty acid desaturase 2 (FADS2) genes. nih.govresearchgate.net
Table 1: Effect of Sodium Orthovanadate on Fatty Acid Composition in THP-1 Macrophages
| Fatty Acid Type | Specific Fatty Acid | Concentration of Sodium Orthovanadate | Observed Effect | Reference |
|---|---|---|---|---|
| Saturated Fatty Acid (SFA) | Palmitic Acid | 1 μM and 10 μM | Increased amount | nih.govresearchgate.net |
| Saturated Fatty Acid (SFA) | Stearic Acid | 1 μM and 10 μM | Increased amount | nih.govresearchgate.net |
| Monounsaturated Fatty Acid (MUFA) | Palmitoleic Acid | 1 μM | 70% increase | nih.gov |
| Monounsaturated Fatty Acid (MUFA) | Oleic Acid | 1 μM | 50% increase | nih.gov |
| Monounsaturated Fatty Acid (MUFA) | Oleic Acid | 10 μM | 90% increase | nih.gov |
Cholesterol Efflux Research
While direct studies on the effect of sodium orthovanadate on cholesterol efflux are not detailed in the provided context, the broader field of cholesterol efflux research often involves macrophages. For instance, studies on new-onset diabetes after transplantation (NODAT) have quantified HDL cholesterol efflux capacity (CEC) by incubating human macrophage foam cells with apolipoprotein B-depleted plasma. nih.gov Given sodium orthovanadate's known effects on macrophage lipid metabolism, it represents a potential tool for future investigations into the mechanisms governing cholesterol efflux in these cells.
Table 2: Compound Names
| Compound Name |
|---|
| Sodium Orthovanadate Decahydrate (B1171855) |
| Insulin |
| Lipopolysaccharide (LPS) |
| Poly(I:C) |
| Pam3CSK4 |
| Phorbol 12-myristate 13-acetate (PMA) |
| Palmitic acid |
| Stearic acid |
| Oleic acid |
| Palmitoleic acid |
| Linoleic acid |
| Arachidonic acid |
Investigation of Cellular Senescence
Cellular senescence is a biological process where cells that have experienced stress or damage permanently stop proliferating. shu.edu Research has explored the role of vanadium compounds in these pathways. While some forms, like vanadium pentoxide, have been shown to induce senescence in human lung fibroblasts through mechanisms involving thiol oxidation nih.gov, sodium orthovanadate has been investigated for its potential to modulate existing senescent states. shu.edu
In one study using lipopolysaccharide (LPS) to induce senescence in RAW 264.7 macrophage cells, treatment with sodium orthovanadate was found to reduce the number of senescent-positive cells. shu.edu At higher concentrations, it also demonstrated an ability to decrease cellular proliferation. shu.edu This suggests a role for sodium orthovanadate in influencing the viability and persistence of cells that have entered a senescent state.
A key characteristic of many senescent cells is the development of a Senescence-Associated Secretory Phenotype (SASP), where they release a variety of pro-inflammatory cytokines, chemokines, and other signaling molecules. nih.govnih.gov These secreted factors can have significant effects on the surrounding tissue microenvironment. nih.gov
Synthesis and Activation for Research Purposes
Laboratory Synthesis Methods
The laboratory synthesis of sodium orthovanadate typically involves the reaction of vanadium(V) oxide with sodium hydroxide (B78521). wikipedia.org A common method entails melting vanadium pentoxide (V₂O₅) with sodium carbonate (Na₂CO₃) in a nickel crucible until a uniform, bubble-free melt is achieved. stackexchange.com As the mixture cools, it transitions through dark green and yellow before solidifying into a colorless mass. stackexchange.com This solid is then pulverized and dissolved in a minimal amount of cold water. stackexchange.com The resulting solution is filtered, and ethyl alcohol is added to precipitate colorless crystals of sodium orthovanadate hexadecahydrate (Na₃VO₄·16H₂O). stackexchange.com The crystals are subsequently washed with ethanol (B145695) and dried. stackexchange.com
An alternative approach involves dissolving vanadium pentoxide in an excess of caustic soda (sodium hydroxide) solution. stackexchange.com This method can also yield crystalline vanadates. stackexchange.com The anhydrous form of sodium orthovanadate, Na₃VO₄, can be prepared by fusing sodium carbonate and vanadium pentoxide in the correct molecular proportions. stackexchange.com
Activation Protocols for Enhanced Inhibitory Activity
To achieve maximal inhibitory activity, sodium orthovanadate must be "activated," a process that involves the depolymerization of inactive polymeric forms into the active monomeric orthovanadate. wikipedia.orgmedchemexpress.comfivephoton.com This is crucial because at neutral pH and concentrations above 0.1 mM, vanadate (B1173111) tends to polymerize into species like the orange-colored decavanadate (B1236424). medchemexpress.comsigmaaldrich.com
Depolymerization to Monomeric Form
The primary goal of activation is to convert decavanadate and other polymeric forms into monomeric vanadate. medchemexpress.comfivephoton.comsigmaaldrich.com The yellow-orange color of a vanadate solution is indicative of the presence of decavanadate. sigmaaldrich.comresearchgate.net The depolymerization process is kinetically sluggish but can be significantly accelerated by specific laboratory procedures. medchemexpress.com The process is considered complete when the solution remains colorless at the target pH. fivephoton.com
pH Adjustment and Heating Protocols
A standard protocol for activating sodium orthovanadate involves adjusting the pH of the solution and heating it. medchemexpress.comfivephoton.comsigmaaldrich.com The process typically begins by dissolving sodium orthovanadate in water, after which the pH is adjusted to approximately 10.0 using either hydrochloric acid (HCl) or sodium hydroxide (NaOH). medchemexpress.comcellsignet.com This initial pH adjustment often causes the solution to turn yellow, signaling the presence of decavanadate. medchemexpress.comcellsignet.comresearchgate.net
The solution is then boiled until it becomes colorless, which usually takes about 10 minutes. medchemexpress.commedchemexpress.com This heating step accelerates the depolymerization of decavanadate into the colorless, monomeric orthovanadate. medchemexpress.comsigmaaldrich.com After boiling, the solution is cooled to room temperature. medchemexpress.comcellsignet.com It is common for the pH to increase during this cooling phase. researchgate.net The pH is then readjusted to 10.0. medchemexpress.comcellsignet.com This cycle of heating, cooling, and pH readjustment is repeated multiple times until the solution remains colorless and the pH stabilizes at 10.0. medchemexpress.commedchemexpress.comcellsignet.comliverpool.ac.uk This stability indicates that the vanadate is predominantly in its monomeric, active form. fivephoton.com Some protocols suggest repeating this cycle 3 to 5 times. cellsignet.comliverpool.ac.uk
Preparation of Stock Solutions for Biochemical Experiments
For use in biochemical assays, activated sodium orthovanadate is typically prepared as a concentrated stock solution, which can then be diluted to the desired working concentration in experimental buffers. medchemexpress.comlaboratorynotes.com
A common stock solution concentration is 200 mM. medchemexpress.comcellsignet.comlaboratorynotes.com To prepare this, an appropriate amount of sodium orthovanadate powder is dissolved in purified water. medchemexpress.comlaboratorynotes.com For example, to make 20 ml of a 0.2 M solution, 0.736 g of sodium orthovanadate (molar weight: 183.91 g/mol ) is dissolved in 15 ml of water. laboratorynotes.com
Following dissolution, the activation protocol of pH adjustment to 10 and repeated boiling cycles is performed until the solution is stable and colorless. medchemexpress.comcellsignet.comlaboratorynotes.com Once the activation is complete, the final volume is adjusted with water. laboratorynotes.com For long-term storage, the activated stock solution is often aliquoted into smaller volumes and stored at -20°C. medchemexpress.commedchemexpress.comcellsignet.com When needed, an aliquot can be thawed and diluted directly into the cell lysis buffer or other experimental solutions. medchemexpress.commedchemexpress.com It is important to note that some buffer components, like EDTA, can interfere with the inhibitory potency of vanadate. fivephoton.comneb.com Therefore, the choice of buffer, with HEPES being a preferred option, is an important consideration. fivephoton.com
Table 1: Summary of Sodium Orthovanadate Activation and Stock Solution Preparation
| Step | Procedure | Observation/Rationale |
|---|---|---|
| 1. Dissolution | Dissolve sodium orthovanadate powder in water to the desired stock concentration (e.g., 200 mM). medchemexpress.comlaboratorynotes.com | Sodium orthovanadate dissolves readily in water. laboratorynotes.com |
| 2. Initial pH Adjustment | Adjust the pH of the solution to 10.0 using HCl or NaOH. medchemexpress.comcellsignet.com | The solution will likely turn yellow due to the formation of decavanadate. medchemexpress.comlaboratorynotes.com |
| 3. Heating | Boil the solution until it becomes colorless (approximately 10 minutes). medchemexpress.commedchemexpress.com | Heating accelerates the depolymerization of decavanadate into monomeric orthovanadate. medchemexpress.comsigmaaldrich.com |
| 4. Cooling | Cool the solution to room temperature. medchemexpress.comcellsignet.com | The pH may increase upon cooling. researchgate.net |
| 5. pH Readjustment & Cycling | Readjust the pH to 10.0 and repeat the heating and cooling steps until the solution remains colorless and the pH is stable at 10.0. medchemexpress.commedchemexpress.comcellsignet.com | Stability of color and pH indicates the completion of depolymerization. fivephoton.com |
| 6. Storage | Aliquot the final activated solution and store at -20°C. medchemexpress.commedchemexpress.comcellsignet.com | Ensures long-term stability of the activated inhibitor. fivephoton.com |
Methodological Considerations and Experimental Design
Optimization of Sodium Orthovanadate Decahydrate (B1171855) Concentrations in Assays
The optimal concentration of sodium orthovanadate decahydrate in experimental assays is crucial for achieving maximal and specific inhibition of protein tyrosine phosphatases (PTPs) while minimizing off-target effects. The effective concentration can vary significantly depending on the specific application, such as in cell lysates, tissue extracts, or purified enzyme assays.
For general purposes, a working concentration of 1 to 10 mM is often suggested. bioassaysys.com However, the potency of sodium orthovanadate is highly dependent on its preparation and the specific experimental conditions. For instance, in studies involving the inhibition of PTP1B, an IC50 (half-maximal inhibitory concentration) of 53 nM has been reported, highlighting its high potency against specific phosphatases. bioassaysys.com
In cell culture experiments, the concentration required to elicit a biological response can also vary. For example, in studies on anaplastic thyroid carcinoma cells, concentrations as low as 1 µM were sufficient to inhibit colony formation by over 50%, with 8 µM inhibiting 98% of colony formation. nih.gov Cell viability assays on the same cell line showed a dose-dependent effect, with significant growth inhibition observed at concentrations ranging from 0.5 to 8 µM over several days. nih.gov Furthermore, in studies on THP-1 macrophages, sodium orthovanadate was tested at concentrations of 1 µM and 10 µM to observe changes in fatty acid composition. nih.gov
It is important to note that for maximum inhibitory activity, sodium orthovanadate solutions need to be "activated." This process involves dissolving the compound in water, adjusting the pH to 10.0, and boiling the solution until it becomes colorless. medchemexpress.com This procedure depolymerizes the vanadate (B1173111) ions into the monomeric form, which is the active inhibitor. medchemexpress.com The pH is then readjusted to 10.0, and the boiling and cooling cycle is repeated until the solution remains colorless and the pH stabilizes. medchemexpress.com
Table 1: Recommended Concentrations of this compound in Various Applications
| Application | Recommended Concentration | Reference |
| General PTP Inhibition | 1-10 mM | bioassaysys.com |
| PTP1B Inhibition (IC50) | 53 nM | bioassaysys.com |
| Anaplastic Thyroid Carcinoma Cell Colony Formation Inhibition | 1-8 µM | nih.gov |
| THP-1 Macrophage Fatty Acid Composition Studies | 1-10 µM | nih.gov |
| Cell Lysis Buffer (Working Concentration) | 1 mM | medchemexpress.com |
Strategies for Reversing Vanadate Inhibition (e.g., EDTA, dilution)
The inhibition of protein tyrosine phosphatases by sodium orthovanadate is a reversible process. neb.com This characteristic is advantageous in experimental design, allowing for controlled studies on the effects of phosphatase inhibition. The two primary methods for reversing vanadate's inhibitory action are the addition of chelating agents like EDTA (ethylenediaminetetraacetic acid) and simple dilution. neb.com
EDTA-mediated Reversal:
EDTA is a strong chelating agent that can effectively reverse vanadate inhibition. neb.com It is believed that EDTA binds to vanadate, thereby preventing it from interacting with the active site of the phosphatase. researchgate.net This reversal is so effective that the presence of EDTA in a lysis buffer can render the addition of sodium orthovanadate ineffective unless the vanadate concentration is in excess of the EDTA concentration. researchgate.net Some studies have also shown that EDTA can abolish the effects of vanadate on cellular processes by preventing the entry of extracellular calcium, which can be influenced by vanadate's inhibition of Ca2+-ATPase. nih.gov
Reversal by Dilution:
The competitive nature of vanadate inhibition means that its effects can be overcome by reducing its concentration. neb.com Diluting the sample containing the inhibited enzyme will lower the concentration of free vanadate, shifting the equilibrium away from the enzyme-inhibitor complex and restoring phosphatase activity. neb.com This method is straightforward but may not be practical in all experimental contexts, especially where maintaining a specific sample volume or concentration is critical.
Other Reversal Agents:
In some specific contexts, other agents have been shown to reverse or mitigate the effects of vanadate. For instance, the inhibitory effects of orthovanadate on the serine/threonine phosphatase calcineurin were found to be reversed by dithiothreitol (B142953) (DTT). nih.gov Similarly, reducing agents like DTT and reduced glutathione (B108866) (GSH) have been shown to mitigate the inhibition of protein synthesis caused by vanadate in reticulocyte lysates. nih.gov
Integration with Phosphatase Inhibitor Cocktails
To achieve broad-spectrum inhibition of phosphatases, sodium orthovanadate is frequently included in commercially available and laboratory-prepared phosphatase inhibitor cocktails. interchim.frabcam.com These cocktails are designed to protect proteins from dephosphorylation during cell lysis and protein extraction by targeting a wide range of phosphatases, including serine/threonine phosphatases and protein tyrosine phosphatases. abcam.comactivemotif.com
The composition of these cocktails can vary, but they typically contain a combination of inhibitors with different specificities. Sodium orthovanadate is a key component for targeting protein tyrosine phosphatases and alkaline phosphatases. abcam.comactivemotif.com
Common Components of Phosphatase Inhibitor Cocktails Containing Sodium Orthovanadate:
Sodium Fluoride: Inhibits acid phosphatases and serine/threonine phosphatases. interchim.fractivemotif.com
Sodium Pyrophosphate Decahydrate: Inhibits serine/threonine phosphatases. abcam.comactivemotif.com
β-Glycerophosphate: Inhibits serine/threonine phosphatases. abcam.comactivemotif.com
Sodium Molybdate: Often included for its inhibitory action on acid and protein tyrosine phosphatases. interchim.fr
Imidazole: Can be included for its buffering capacity and inhibitory effects on certain phosphatases. news-medical.net
Sodium Tartrate Dihydrate: Another component found in some cocktails. interchim.fr
These cocktails are typically supplied as concentrated stock solutions (e.g., 100X) that are diluted into the lysis buffer just before use. interchim.frcellsignal.com For instance, a 100X cocktail is diluted 1:100 in the desired lysis buffer to achieve a 1X working concentration. cellsignal.com It is important to note that while these cocktails are compatible with most detergent-based cell lysis reagents, some components may interfere with downstream applications like 2D gel electrophoresis or certain types of affinity chromatography. interchim.fr In such cases, the inhibitory components can often be removed by dialysis or desalting. interchim.fr
Table 2: Example Compositions of Phosphatase Inhibitor Cocktails
| Cocktail Name | Key Inhibitors Including Sodium Orthovanadate | Target Phosphatases | Reference |
| Phosphatase Inhibitor Cocktail I | β-Glycerophosphate, Sodium fluoride, Sodium orthovanadate, Sodium pyrophosphate decahydrate | Acid phosphatase, Alkaline phosphatase, Protein tyrosine phosphatase, Serine/threonine phosphatase | abcam.com |
| Phosphatase Inhibitor Cocktail II | Imidazole, Sodium fluoride, Sodium molybdate, Sodium orthovanadate, Sodium tartrate dihydrate | Acid Phosphatase, Alkaline phosphatase, Protein tyrosine phosphatase, Serine/threonine phosphatase | abcam.com |
| Phosphatase Inhibitor Cocktail (CST #5870) | Sodium fluoride, Sodium pyrophosphate, β-glycerophosphate, and Sodium orthovanadate | Serine/threonine and tyrosine phosphatases | cellsignal.com |
| Phosphatase Inhibitor Cocktail Set II | Imidazole, Sodium Fluoride, Sodium Molybdate, Sodium Orthovanadate, Sodium Tartrate (Dihydrate) | Acid and alkaline phosphatases and Protein Tyrosine Phosphatases (PTPs) | merckmillipore.com |
| Phosphatase Inhibitor Cocktail Set III | Sodium Fluoride, Sodium Orthovanadate, Sodium Pyrophosphate (decahydrate), β-Glycerophosphate | Ser/Thr phosphatases and Protein Tyrosine Phosphatases (PTPs) | merckmillipore.com |
Controls and Interpretation of Results in Vanadate-Treated Systems
When using sodium orthovanadate in experimental systems, it is essential to include proper controls to ensure that the observed effects are indeed due to the inhibition of phosphatases and not from off-target activities. The interpretation of results must consider the known mechanisms of vanadate action.
Essential Controls:
Vehicle Control: A control group treated with the same vehicle (e.g., water or buffer) used to dissolve the sodium orthovanadate is fundamental. This accounts for any effects of the solvent itself.
Untreated Control: A baseline control group that receives no treatment provides a reference for the normal physiological or biochemical state of the system.
Positive Control: In assays measuring phosphatase inhibition, a known phosphatase inhibitor or a system with a known high level of phosphorylation can serve as a positive control to validate the assay's sensitivity.
Reversibility Control: To confirm that the observed effects are due to reversible phosphatase inhibition, an experiment can be designed to include the addition of a reversing agent like EDTA after treatment with vanadate. neb.com A return to the baseline state would support the specific inhibitory action of vanadate.
Interpretation of Results:
The interpretation of data from vanadate-treated systems should be approached with an understanding of its primary role as a phosphate (B84403) analog that inhibits protein tyrosine phosphatases. medchemexpress.com However, it's also known to inhibit alkaline phosphatases and some ATPases. medchemexpress.combio-techne.com Therefore, when an effect is observed, it is crucial to consider which of these inhibitory activities is most likely responsible.
For example, an increase in the tyrosine phosphorylation of a specific protein in the presence of sodium orthovanadate strongly suggests the inhibition of a PTP that normally dephosphorylates that protein. neb.com However, vanadate can also have broader cellular effects. For instance, it has been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cells. nih.gov In such cases, further experiments are needed to link the observed cellular phenotype to the inhibition of specific phosphatases.
Furthermore, it is important to be aware of potential interactions between sodium orthovanadate and other components in the experimental system. For instance, reducing agents like DTT can interact with vanadate and potentially reduce its potency. bioassaysys.com The presence of chelators like EDTA in buffers will also interfere with vanadate's activity. researchgate.net
In studies investigating signaling pathways, the use of sodium orthovanadate can help to elucidate the role of protein tyrosine phosphorylation. For example, if a signaling pathway is enhanced or prolonged in the presence of vanadate, it suggests that a PTP is a negative regulator of that pathway. researchgate.net
Future Directions and Emerging Research Avenues
Novel Applications in Mechanistic Biomedical Research
The foundational role of sodium orthovanadate as a phosphatase inhibitor is being leveraged to explore complex cellular mechanisms with greater precision. Its ability to preserve the tyrosine phosphorylation state of proteins is crucial for studying signal transduction. neb.comnih.gov Researchers are moving beyond its general use to dissect specific and intricate signaling cascades.
One key area is in understanding inflammatory responses. For instance, studies using sodium orthovanadate in RAW264.7 cells have shown it can suppress the AKT-IKKβ signaling pathway by inhibiting protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), leading to a downregulation of NF-κB and inflammatory gene expression. nih.gov This provides a mechanistic link between phosphatase activity and inflammation, opening doors to new research on anti-inflammatory strategies.
Another significant application is in the study of apoptosis, or programmed cell death. Sodium orthovanadate has been shown to inhibit p53-mediated apoptosis through both transcription-dependent and independent pathways. nih.gov It can suppress critical events at the mitochondria, including the translocation of p53 and its interaction with Bcl-2. nih.gov This makes it a powerful tool for investigating the precise molecular switches that govern cell survival and death, with implications for cancer research and the development of radioprotective agents. caymanchem.comnih.gov In cancer cell lines, such as those for gastric and oral squamous cell carcinoma, sodium orthovanadate has demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis. nih.govmedchemexpress.com
The compound is also instrumental in neuroscience research, particularly in studies of cerebral ischemia. Research indicates that sodium orthovanadate can alter the phosphorylation status of key signaling proteins like ASK1 and enhance the activation of the pro-survival kinase Akt, offering neuroprotective effects. caymanchem.commedchemexpress.com
Table 1: Selected Enzymes Inhibited by Sodium Orthovanadate and Their Research Implications
| Enzyme/Enzyme Family | Biological Function | Research Application/Implication |
| Protein Tyrosine Phosphatases (PTPs) | Dephosphorylate tyrosine residues, regulating signaling pathways. nih.gov | Preserving phosphotyrosine status for studying kinase/phosphatase activity; investigating insulin-mimetic effects and cancer cell growth. caymanchem.comnih.gov |
| Alkaline Phosphatases (ALPs) | Remove phosphate (B84403) groups from various molecules; marker for osteoblast activity. nih.gov | Studying bone metabolism and cell differentiation. nih.gov |
| ATPases (e.g., Na+/K+-ATPase) | Hydrolyze ATP to transport ions across cell membranes. nih.govnih.gov | Investigating ion transport, cellular energy homeostasis, and renal function. nih.gov |
| Protein Phosphatase 1 (PP1) & 2A (PP2A) | Serine/threonine phosphatases involved in numerous cellular processes. nih.gov | Dissecting inflammatory signaling pathways (e.g., NF-κB). nih.gov |
| Glyceraldehyde-3-Phosphate Dehydrogenase | Key enzyme in glycolysis. nih.gov | Studying metabolic regulation and the mechanism of glycolysis inhibition. nih.gov |
Development of Advanced Vanadate-Based Research Probes
The unique chemical properties of vanadium are being harnessed to create sophisticated research probes for detecting and quantifying enzymatic activity. researchgate.netmdpi.com Fluorescent probes, in particular, offer high sensitivity and spatiotemporal resolution for visualizing biological processes in real-time. researchgate.net The general design of such probes involves a fluorophore, a linker, and a recognition group that interacts with the target enzyme. mdpi.com
A prime example of vanadate's integration into advanced probes is the Vanadium bromoPeroxidase-coupled fluorescent assay (ViPer). nih.govresearchgate.net This system was developed for the high-throughput screening of glucose oxidase gene libraries. It works by using a vanadium-containing enzyme, vanadium bromoperoxidase, to catalyze the conversion of hydrogen peroxide (a product of the glucose oxidase reaction) into a hypobromide. This intermediate then reacts with a non-fluorescent probe molecule to release a highly fluorescent product. nih.govresearchgate.net This assay is significantly more sensitive than traditional horseradish peroxidase-based methods. nih.gov
The development of such probes represents a significant leap forward, enabling researchers to:
Screen large libraries of enzyme variants for desired activities. nih.gov
Monitor enzyme activity continuously and with high sensitivity. rsc.org
Potentially visualize metabolic processes within living cells.
Table 2: Example of a Vanadate-Based Fluorescent Assay System
| Assay System | Components | Mechanism of Action | Application |
| ViPer (Vanadium bromoPeroxidase-coupled fluorescent assay) | 1. Vanadium Bromoperoxidase (VBrPO) 2. Sodium Bromide 3. Fluorogenic Probe (e.g., 3-carboxy-7-(4'-aminophenoxy)-coumarine) | The target enzyme (e.g., Glucose Oxidase) produces H₂O₂. VBrPO uses H₂O₂ and bromide to generate a hypobromide, which then reacts with the probe to release a fluorescent signal. nih.govresearchgate.net | Ultrahigh-throughput screening of enzyme libraries (e.g., Glucose Oxidase) via flow cytometry. nih.gov |
Integration with "Omics" Technologies for Comprehensive Pathway Analysis
The era of "omics" (e.g., proteomics, metabolomics) demands tools that can provide a global, system-wide view of cellular processes. Sodium orthovanadate is a critical reagent in phosphoproteomics, a large-scale approach to identify and quantify protein phosphorylation across the entire proteome.
The central challenge in phosphoproteomics is to accurately capture the transient and dynamic nature of protein phosphorylation. Phosphatases in a cell lysate can rapidly dephosphorylate proteins, obscuring the true physiological state of the cell at the moment of lysis. Sodium orthovanadate is routinely added to lysis buffers as a general PTP inhibitor to preserve the phosphotyrosine content of proteins. neb.comnih.gov This "freezes" the phosphoproteome, allowing for accurate downstream analysis by techniques such as mass spectrometry.
Its utility extends to other high-throughput methods as well. For example, it has been used in the development of Matrix ChIP (Chromatin Immunoprecipitation), a method that utilizes surface-immobilized antibodies to study protein-DNA interactions on a larger scale. mpbio.com By ensuring the phosphorylation state of target proteins is maintained, sodium orthovanadate helps to provide a more accurate snapshot of the protein interactions and signaling events that regulate gene expression.
Exploration of Vanadate (B1173111) Analogs and Derivatives in Specific Research Contexts
To overcome the limitations of sodium orthovanadate, such as its broad specificity, and to develop tools for more targeted applications, researchers are actively exploring a range of vanadate analogs and derivatives. nih.gov
Transition-State Analogs: Vanadate can form stable complexes that mimic the transition state of phosphate transfer reactions. For example, the complex formed by glucose 1-phosphate and vanadate with the enzyme phosphoglucomutase is an ultra-tight binding inhibitor. nih.gov Studying such complexes provides invaluable insight into the catalytic mechanisms of enzymes, revealing details about the transition state that are otherwise impossible to observe. nih.gov
Organic Vanadium Compounds: The coordination of vanadium with organic ligands can modulate its biological activity and create derivatives with novel properties. Organic vanadium complexes have been investigated for their ability to regulate osteoblast differentiation and stimulate collagen synthesis. nih.gov
Vanadium-Containing Materials: Beyond small molecules, new materials incorporating vanadium are being developed for biomedical applications. For instance, nano-thin films of vanadium dioxide deposited on biomedical titanium have been shown to possess both enhanced osteogenic (bone-forming) and antibacterial properties, making them promising for medical implants. nih.gov Other metal vanadates and polyoxovanadates are also being synthesized and explored for their unique structural and electronic properties. acs.orgresearchgate.net
This exploration of analogs and derivatives is pushing the boundaries of how vanadium chemistry can be applied to solve specific biological and medical challenges, from fundamental enzyme kinetics to the design of advanced biomaterials.
Table 3: Examples of Vanadate Analogs and Derivatives in Research
| Analog/Derivative Type | Specific Example | Research Context/Application |
| Transition-State Analog | Glucose 1-phosphate 6-vanadate complex with phosphoglucomutase | Studying the enzymatic transition state and mechanism of phosphoryl transfer. nih.gov |
| Organic Vanadium Complex | VIVO-complexes with organic ligands | Investigating the regulation of osteoblast differentiation and collagen synthesis. nih.gov |
| Vanadium Oxide Nanomaterial | Vanadium dioxide (VO₂) nanofilms on titanium | Development of biomedical implants with enhanced osteogenic and antibacterial properties. nih.gov |
| Polyoxovanadates | Decavanadate (B1236424) ((V₁₀O₂₈)⁶⁻) | Synthesis of novel crystal structures with unique optical and electronic properties for potential material science applications. acs.org |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing sodium orthovanadate decahydrate in the lab?
- Methodological Answer: Synthesis typically involves controlled crystallization from aqueous solutions of sodium hydroxide and vanadium(V) oxide under precise pH and temperature conditions. Characterization requires a combination of techniques:
- ICP-OES/AA : Quantify sodium and vanadium content to confirm stoichiometry .
- X-ray Diffraction (XRD) : Verify crystalline structure and hydration state .
- Thermogravimetric Analysis (TGA) : Determine water content and thermal stability by measuring mass loss at elevated temperatures .
- Key Considerations : Ensure anhydrous conditions during storage to prevent unintended hydration/dehydration, which can alter stoichiometry .
Q. How should this compound be handled and stored to maintain stability in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers at 10–30°C to prevent deliquescence or dehydration. Use desiccants for long-term storage .
- Safety : Wear nitrile gloves and eye protection due to its irritant properties. Avoid inhalation of dust; use fume hoods during weighing .
- Incompatibilities : Separate from strong acids, reducing agents, and transition metals (e.g., Fe²⁺/Cu²⁺) to prevent redox reactions .
Q. What are common analytical interferences when quantifying vanadate ions in complex matrices?
- Methodological Answer :
- Phosphate and Molybdate : These anions compete in colorimetric assays. Pre-treat samples with chelating resins (e.g., Chelex-100) to remove interfering ions .
- Redox-Active Species : Ascorbic acid or thiols can reduce vanadate(V) to vanadyl(IV), skewing results. Include redox stabilizers like EDTA in buffers .
Advanced Research Questions
Q. How can researchers design experiments to assess the pH-dependent stability of this compound in aqueous solutions?
- Methodological Answer :
- Experimental Design : Prepare solutions across a pH range (2–12) and monitor vanadate speciation using:
- UV-Vis Spectroscopy : Track absorbance shifts at 260 nm (characteristic of decavanadate formation at acidic pH) .
- ³¹P NMR : Detect interactions with phosphate buffers, which may alter vanadate polymerization .
- Data Interpretation : Compare observed stability with thermodynamic models (e.g., Pourbaix diagrams) to identify dominant species under varying conditions .
Q. How can contradictions in reported biological effects of vanadate be resolved (e.g., inhibition vs. activation of enzymes)?
- Methodological Answer :
- Hydration State Variability : Confirm the compound’s hydration level via TGA before experiments. Dodecahydrate (vs. decahydrate) may exhibit different solubility and ion release kinetics .
- Dose-Response Curves : Perform assays at multiple concentrations (µM–mM) to identify biphasic effects. Use phosphatase-specific substrates (e.g., pNPP) to isolate target interactions .
- Control for Redox Artifacts : Include antioxidants (e.g., catalase) to rule out reactive oxygen species (ROS)-mediated effects .
Q. What strategies optimize the use of this compound in studying protein phosphorylation dynamics?
- Methodological Answer :
- Competitive Inhibition : Pre-incubate cell lysates with 1–10 mM vanadate to block endogenous phosphatases. Validate using Western blotting for phospho-epitopes .
- Time-Course Experiments : Monitor phosphorylation recovery after vanadate washout to assess reversible inhibition .
- Synergy with Other Inhibitors : Combine with okadaic acid (PP1/PP2A inhibitor) to target broad phosphatase families .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
